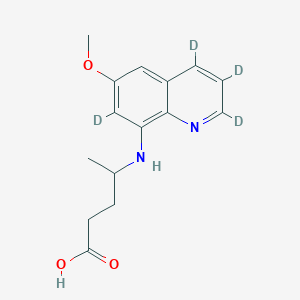
Carboxy Primaquine-d4 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carboxy primaquine-d4 is a deuterium-labeled derivative of carboxy primaquine. Deuterium, a stable isotope of hydrogen, is incorporated into the compound, which can significantly affect its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of carboxy primaquine-d4 involves the incorporation of deuterium into the carboxy primaquine molecule. This process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in carboxy primaquine are replaced with deuterium atoms using deuterated reagents under specific conditions.
Purification: The resulting compound is purified using techniques such as liquid chromatography to ensure the desired isotopic purity.
Industrial Production Methods: Industrial production of carboxy primaquine-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of carboxy primaquine are subjected to deuterium exchange reactions.
Scale-Up Purification: Advanced purification techniques, such as high-performance liquid chromatography, are employed to achieve high purity levels suitable for research applications.
Analyse Des Réactions Chimiques
Types of Reactions: Carboxy primaquine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert carboxy primaquine-d4 into its reduced forms.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of carboxy primaquine-d4 .
Applications De Recherche Scientifique
Carboxy primaquine-d4 has several scientific research applications, including:
Pharmacokinetic Studies: Used as a tracer to study the pharmacokinetics of primaquine and its metabolites.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Assists in the development of new drugs by providing insights into the metabolic and pharmacokinetic properties of drug candidates.
Biological Research: Used in studies related to malaria treatment and the mechanism of action of antimalarial drugs
Mécanisme D'action
The mechanism of action of carboxy primaquine-d4 is similar to that of primaquine. It interferes with the mitochondrial function of the malaria parasite, disrupting its energy supply and leading to the parasite’s death. This compound may also generate reactive oxygen species or interfere with electron transport in the parasite .
Comparaison Avec Des Composés Similaires
Primaquine: An 8-aminoquinoline used for the radical cure of malaria.
Carboxy Primaquine: The non-deuterated form of carboxy primaquine.
Primaquine Carbamoyl-Glucuronide: A metabolite of primaquine.
Comparison: Carboxy primaquine-d4 is unique due to the incorporation of deuterium, which can alter its pharmacokinetic and metabolic profiles compared to its non-deuterated counterparts. This makes it particularly useful in research applications where precise quantitation and metabolic profiling are required .
Propriétés
Formule moléculaire |
C15H18N2O3 |
|---|---|
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
4-[(2,3,4,7-tetradeuterio-6-methoxyquinolin-8-yl)amino]pentanoic acid |
InChI |
InChI=1S/C15H18N2O3/c1-10(5-6-14(18)19)17-13-9-12(20-2)8-11-4-3-7-16-15(11)13/h3-4,7-10,17H,5-6H2,1-2H3,(H,18,19)/i3D,4D,7D,9D |
Clé InChI |
KIMKJIXTIWKABF-GYUZUTSBSA-N |
SMILES isomérique |
[2H]C1=C(C2=CC(=C(C(=C2N=C1[2H])NC(C)CCC(=O)O)[2H])OC)[2H] |
SMILES canonique |
CC(CCC(=O)O)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















